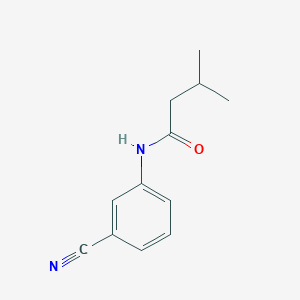
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as PHA-848125, and it belongs to the class of small molecule inhibitors that target cyclin-dependent kinases (CDKs).
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide inhibits the activity of CDKs by binding to the ATP-binding pocket of these enzymes. This binding prevents the phosphorylation of the CDK substrates and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce G1 cell cycle arrest in cancer cells, which leads to the inhibition of cell proliferation. N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments include its specificity towards CDKs and its potential applications in the field of cancer research. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards normal cells.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. One of the future directions includes the development of more potent and selective CDK inhibitors that can overcome the limitations of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. Another future direction includes the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of novel drug delivery systems for N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide could also be a future direction for research.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves several steps. The first step involves the reaction between 3-chloro-4-methylbenzoyl chloride and 3-methylphthalic anhydride in the presence of a base catalyst, which leads to the formation of 3-chloro-4-methyl-N-(3-methyl-4-oxo-2,3-dihydrophthalazin-1-yl)benzamide. The second step involves the reaction of this intermediate with acetic anhydride in the presence of a base catalyst, which leads to the formation of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been extensively studied for its potential applications in the field of cancer research. This compound has been shown to inhibit the activity of CDKs, which are enzymes that play a crucial role in cell cycle regulation. CDKs are often overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-12(9-15(11)19)20-17(23)10-16-13-5-3-4-6-14(13)18(24)22(2)21-16/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFPLCJKGQASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)
![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)


![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)



![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
